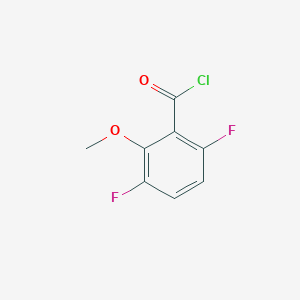

3,6-Difluoro-2-methoxybenzoyl chloride

Description

Structure

3D Structure

Properties

IUPAC Name |

3,6-difluoro-2-methoxybenzoyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClF2O2/c1-13-7-5(11)3-2-4(10)6(7)8(9)12/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMHCTDDYNOBUJT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1C(=O)Cl)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClF2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501271267 | |

| Record name | Benzoyl chloride, 3,6-difluoro-2-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501271267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261825-37-9 | |

| Record name | Benzoyl chloride, 3,6-difluoro-2-methoxy- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1261825-37-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoyl chloride, 3,6-difluoro-2-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501271267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3,6 Difluoro 2 Methoxybenzoyl Chloride

Classical and Contemporary Approaches to Benzoyl Chloride Synthesis

The conversion of a carboxylic acid to a benzoyl chloride is a fundamental transformation in organic chemistry. Acyl halides are highly reactive and serve as versatile intermediates for the synthesis of esters, amides, and other derivatives through nucleophilic acyl substitution. wordpress.comorgoreview.comlibretexts.orglibretexts.org

The most direct and widely employed method for synthesizing acyl chlorides is the chlorination of the corresponding carboxylic acid. libretexts.org Several reagents are effective for this transformation, each with specific advantages concerning reaction conditions and byproduct removal.

Thionyl Chloride (SOCl₂): This is one of the most common reagents for preparing acyl chlorides. wordpress.comorgoreview.com The reaction of a carboxylic acid with thionyl chloride proceeds under mild conditions and has the significant advantage that the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which simplifies purification of the desired product. wordpress.comorgoreview.com The mechanism involves the conversion of the carboxylic acid's hydroxyl group into a chlorosulfite intermediate, which is a much better leaving group. orgoreview.comlibretexts.org

Oxalyl Chloride ((COCl)₂): Similar to thionyl chloride, oxalyl chloride is a mild and highly effective reagent for this conversion. It often provides cleaner reactions and is used when sensitive functional groups are present. The reaction is typically catalyzed by a small amount of N,N-dimethylformamide (DMF). taylorandfrancis.comchemicalbook.com The byproducts, carbon dioxide (CO₂) and carbon monoxide (CO), are also gases.

Phosphorus Halides: Phosphorus pentachloride (PCl₅) and phosphorus trichloride (B1173362) (PCl₃) are also effective chlorinating agents. wordpress.com PCl₅ reacts with carboxylic acids to form the acyl chloride along with phosphoryl chloride (POCl₃) and HCl as byproducts. These reagents are generally more reactive and less selective than thionyl chloride or oxalyl chloride.

Table 1: Common Chlorinating Agents for Carboxylic Acids

| Reagent | Formula | Key Byproducts | Typical Conditions | Notes |

|---|---|---|---|---|

| Thionyl Chloride | SOCl₂ | SO₂, HCl | Reflux, often with a solvent like toluene | Volatile byproducts are easily removed. wordpress.comorgoreview.com |

| Oxalyl Chloride | (COCl)₂ | CO, CO₂, HCl | Room temp. or gentle warming, requires DMF catalyst | Milder and more selective than SOCl₂. chemicalbook.comresearchgate.net |

| Phosphorus Pentachloride | PCl₅ | POCl₃, HCl | Often neat or in an inert solvent | Highly reactive; byproduct removal can be challenging. wordpress.com |

While direct chlorination of carboxylic acids is most common, other pathways exist for the synthesis of aromatic acyl chlorides. For instance, benzoyl chloride can be produced industrially from benzotrichloride (B165768) by controlled hydrolysis. wikipedia.org Another route involves the direct chlorination of benzaldehyde (B42025) derivatives. wikipedia.orggoogle.com These methods are generally less applicable for the laboratory-scale synthesis of highly substituted benzoyl chlorides like the target compound.

Regioselective Functionalization Strategies for Fluorinated and Methoxy-Substituted Aromatics

The primary challenge in synthesizing the precursor, 3,6-Difluoro-2-methoxybenzoic acid, lies in achieving the correct substitution pattern on the benzene (B151609) ring. This requires precise control over the introduction of the fluorine and methoxy (B1213986) groups, a process known as regioselective functionalization.

Incorporating fluorine into aromatic systems significantly alters their physical, chemical, and biological properties. numberanalytics.com Several methods are available for aromatic fluorination, though achieving specific regioselectivity can be challenging. numberanalytics.com

Electrophilic Fluorination: This method involves the direct fluorination of an aromatic ring using a reagent that delivers an electrophilic fluorine atom ("F+"). numberanalytics.com Agents like Selectfluor are commonly used for this purpose. The position of fluorination is directed by the existing substituents on the ring.

Nucleophilic Aromatic Substitution (SNAr): In this approach, a leaving group (such as a nitro group or another halogen) on an activated aromatic ring is displaced by a fluoride (B91410) ion (e.g., from KF or CsF). numberanalytics.comnumberanalytics.com The ring must be "activated" by the presence of strong electron-withdrawing groups.

Balz-Schiemann Reaction: A classical method that involves the thermal decomposition of an aryl diazonium tetrafluoroborate (B81430) salt. numberanalytics.com This is a reliable way to introduce a single fluorine atom at a specific position, starting from an aromatic amine.

Table 2: Key Strategies for Aromatic Fluorination

| Strategy | Typical Reagents | Mechanism | Application Notes |

|---|---|---|---|

| Electrophilic Fluorination | Selectfluor, N-Fluorobenzenesulfonimide (NFSI) | Electrophilic Aromatic Substitution | Regioselectivity is governed by existing ring substituents. numberanalytics.comnumberanalytics.com |

| Nucleophilic Aromatic Substitution (SNAr) | KF, CsF, TBAF | Nucleophilic Addition-Elimination | Requires an electron-deficient aromatic ring with a good leaving group. numberanalytics.comnumberanalytics.com |

The methoxy group is a strong electron-donating group that can be installed on an aromatic ring through various methods. Its presence can also direct the position of subsequent electrophilic substitution reactions. nih.gov

Nucleophilic Substitution: The most traditional method involves the reaction of a phenoxide (formed by deprotonating a phenol) with a methylating agent like methyl iodide or dimethyl sulfate. Alternatively, in an SNAr reaction, a suitable leaving group on an activated ring can be displaced by a methoxide (B1231860) ion (e.g., from NaOMe).

Catalytic C-H Methoxylation: Modern methods are being developed that allow for the direct conversion of an aromatic C-H bond to a C-O bond. nih.gov Palladium-catalyzed reactions, for example, can achieve ortho-methoxylation of certain aryl halides, offering a streamlined route to complex substitution patterns. nih.gov

The methoxy group is also synthetically versatile; it can be cleaved (demethylated) to reveal a hydroxyl group, which can then be used as a directing group or converted to other functionalities. nih.gov

Table 3: Methods for Methoxy Group Installation

| Method | Typical Reagents | Description |

|---|---|---|

| Williamson Ether Synthesis | NaH, CH₃I or (CH₃)₂SO₄ | Deprotonation of a phenol (B47542) followed by alkylation with a methylating agent. |

| Nucleophilic Aromatic Substitution (SNAr) | NaOMe | Displacement of a leaving group on an activated aromatic ring by methoxide. |

Novel Synthetic Approaches and Catalytic Methods for Enhanced Efficiency

The field of organic synthesis is continually evolving, with a focus on developing more efficient, selective, and environmentally benign reactions. For the synthesis of a complex molecule like 3,6-Difluoro-2-methoxybenzoyl chloride, these novel approaches are particularly valuable.

Process Optimization and Scalability Studies for Industrial and Research Applications

Regardless of the specific synthetic route chosen, process optimization is crucial for ensuring efficiency, safety, and economic viability, both in research laboratories and on an industrial scale. The most common and industrially relevant step to optimize would be the conversion of 3,6-difluoro-2-methoxybenzoic acid to 3,6-Difluoro-2-methoxybenzoyl chloride, typically using thionyl chloride, often with a catalyst. google.commasterorganicchemistry.com

The chlorination of a carboxylic acid with thionyl chloride is an exothermic reaction that produces gaseous byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl). doubtnut.com Optimizing this step involves screening various reaction parameters to maximize yield and purity while ensuring operational safety. Key parameters include temperature, reagent stoichiometry, and catalyst loading.

A systematic approach, such as Design of Experiments (DoE), can be employed to efficiently screen these variables. For example, a factorial design could study the impact of reaction temperature, the molar equivalents of thionyl chloride, and the concentration of a catalyst like N,N-dimethylformamide (DMF). google.com

Table 1: Illustrative Reaction Condition Screening Matrix

| Experiment | Temperature (°C) | SOCl₂ (molar eq.) | Catalyst (mol%) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| 1 | 50 | 1.2 | 0.1 | 85 | 97.5 |

| 2 | 50 | 2.0 | 0.1 | 90 | 98.0 |

| 3 | 50 | 1.2 | 0.5 | 92 | 98.8 |

| 4 | 50 | 2.0 | 0.5 | 96 | 99.1 |

| 5 | 70 | 1.2 | 0.1 | 93 | 98.5 |

| 6 | 70 | 2.0 | 0.1 | 97 | 99.0 |

| 7 | 70 | 1.2 | 0.5 | 98 | 99.3 |

| 8 | 70 | 2.0 | 0.5 | 99 | 99.5 |

This table is for illustrative purposes only and does not represent actual experimental data.

Kinetic Analysis: Understanding the reaction kinetics is essential for safe scale-up and process control. The rate of reaction can be monitored by measuring the evolution of HCl or SO₂ gas over time, or by taking aliquots from the reaction mixture for analysis by techniques like HPLC or NMR. This data allows for the determination of the reaction order with respect to each reactant and the calculation of the activation energy (Ea), which is critical for assessing thermal hazards and designing appropriate cooling systems for large-scale reactors.

The choice of solvent or reaction medium is a critical factor in process optimization. The reaction can be run using an excess of the chlorinating agent (e.g., thionyl chloride) as both reactant and solvent, or in an inert solvent. rsc.org

Using an Inert Solvent: The ideal solvent should be inert to the highly reactive thionyl chloride and the resulting acyl chloride. It should have a boiling point that allows for good temperature control and should be easily separable from the product after the reaction. High-boiling aromatic hydrocarbons or chlorinated solvents are often used.

Table 2: Properties of Potential Solvents for Chlorination Reaction

| Solvent | Boiling Point (°C) | Key Properties |

|---|---|---|

| Toluene | 111 | Good solvency for organics; standard choice. |

| Xylenes (mixed) | ~140 | Higher boiling point allows for higher reaction temperatures. |

| Chlorobenzene | 132 | Inert, higher boiling point than toluene. |

| 1,2-Dichloroethane | 84 | Lower boiling point, may require reaction under reflux. |

| None (Neat SOCl₂) | 76 | Acts as both reactant and solvent; simplifies workup but requires careful control of excess reagent. |

This table provides general data for consideration in solvent screening.

Reaction Medium Optimization: Running the reaction "neat" (without an external solvent) can offer advantages in terms of higher reaction concentration, leading to faster reaction rates and increased reactor throughput. rsc.org It also simplifies the process by eliminating the need for solvent purchase, handling, and recovery. However, this approach requires more precise control over the addition of the carboxylic acid and effective heat removal to manage the reaction's exothermicity. The final choice between a neat process and a solvent-based one depends on a comprehensive evaluation of reaction performance, safety, cost, and environmental impact.

Reactivity and Mechanistic Investigations of 3,6 Difluoro 2 Methoxybenzoyl Chloride

Nucleophilic Acyl Substitution Reactions

3,6-Difluoro-2-methoxybenzoyl chloride, like other acyl chlorides, readily undergoes nucleophilic acyl substitution. pearson.comkhanacademy.org The high reactivity of the acyl chloride functional group is attributed to the strong electron-withdrawing inductive effect of the chlorine atom, which enhances the electrophilicity of the carbonyl carbon. libretexts.orglibretexts.org This makes it susceptible to attack by a wide range of nucleophiles. The general mechanism proceeds through a tetrahedral intermediate, followed by the elimination of the chloride leaving group. libretexts.orgmasterorganicchemistry.com

Reactions with Oxygen-Centered Nucleophiles (e.g., Alcohols, Phenols, Carboxylic Acids)

The reaction of 3,6-Difluoro-2-methoxybenzoyl chloride with oxygen-centered nucleophiles such as alcohols and phenols yields the corresponding esters. wikipedia.orgwikipedia.org This reaction, often referred to as alcoholysis, is a standard method for ester synthesis. libretexts.org For instance, its reaction with 4-chlorophenol (B41353) would produce 4-chlorophenyl 3,6-difluoro-2-methoxybenzoate. pearson.com

Similarly, reaction with a carboxylic acid or its carboxylate salt leads to the formation of a mixed anhydride. masterorganicchemistry.comwikipedia.org These anhydrides can be useful as activated acylating agents themselves. The general reactivity order for acyl chlorides in these substitution reactions is high, often proceeding rapidly without the need for catalysts, although a base is typically added to neutralize the HCl byproduct. libretexts.orgwikipedia.org

Table 1: Representative Nucleophilic Acyl Substitution Reactions with O-Nucleophiles

| Nucleophile | Product Type | General Reaction Conditions |

| Alcohol (R-OH) | Ester | Aprotic solvent, often with a non-nucleophilic base (e.g., pyridine, triethylamine) |

| Phenol (B47542) (Ar-OH) | Phenyl Ester | Similar to alcohols |

| Carboxylic Acid (R'-COOH) | Mixed Anhydride | Aprotic solvent, often with a base |

Reactions with Nitrogen-Centered Nucleophiles (e.g., Amines, Hydrazines)

Reactions with nitrogen-centered nucleophiles are facile and lead to the formation of amides. The reaction of 3,6-Difluoro-2-methoxybenzoyl chloride with primary or secondary amines, a process known as aminolysis, is a common and efficient method for creating amide bonds. libretexts.orgwikipedia.org For example, it is used as an intermediate in the synthesis of certain sulfonylurea herbicides, where it reacts with a substituted urea (B33335) derivative to form a more complex urea structure, demonstrating its utility in forming C-N bonds.

Hydrazines react in a similar manner to form hydrazides. Given the high reactivity of acyl chlorides, these reactions are typically fast. An excess of the amine or an added non-nucleophilic base is often used to scavenge the hydrochloric acid produced during the reaction. pearson.com

Table 2: Representative Nucleophilic Acyl Substitution Reactions with N-Nucleophiles

| Nucleophile | Product Type | General Reaction Conditions |

| Primary Amine (R-NH₂) | N-Substituted Amide | Aprotic solvent, 2 equivalents of amine or 1 equivalent with a base |

| Secondary Amine (R₂NH) | N,N-Disubstituted Amide | Aprotic solvent, 2 equivalents of amine or 1 equivalent with a base |

| Hydrazine (H₂N-NH₂) | Hydrazide | Aprotic solvent, often with a base |

Reactions with Carbon-Centered Nucleophiles (e.g., Organometallics, Enolates, Cyanides)

The acyl chloride group is a potent electrophile for forming new carbon-carbon bonds. Reactions with strong carbon-centered nucleophiles like Grignard reagents (RMgX) or organolithium reagents (RLi) typically lead to the formation of ketones. wikipedia.org However, these reagents can often react further with the newly formed ketone to yield a tertiary alcohol. To stop the reaction at the ketone stage, less reactive organometallic reagents such as organocadmium or Gilman reagents (lithium diorganocopper) are often employed. wikipedia.org

Enolates, which are key nucleophiles in many C-C bond-forming reactions, can react with 3,6-Difluoro-2-methoxybenzoyl chloride in acylation reactions to produce β-dicarbonyl compounds. Cyanide ions can also act as nucleophiles, leading to the formation of acyl cyanides.

Electrophilic Aromatic Substitution and Directed Metalation Studies on the Benzene (B151609) Ring

The benzene ring of 3,6-Difluoro-2-methoxybenzoyl chloride is substituted with two electron-withdrawing fluorine atoms and one electron-donating methoxy (B1213986) group. These substituents influence the regioselectivity and rate of any further electrophilic aromatic substitution (SEAr) reactions. wikipedia.org The methoxy group is a strong activating, ortho, para-directing group due to its ability to donate electron density via resonance. wikipedia.orgmasterorganicchemistry.com Conversely, the fluorine atoms are deactivating due to their inductive effect but are also ortho, para-directing. wikipedia.org The acyl chloride group itself is a strong deactivating, meta-directing group. wikipedia.org The interplay of these effects dictates that any potential SEAr reaction would be sluggish and the position of substitution would be complex to predict without experimental data.

A more controlled method for functionalizing the aromatic ring is through directed ortho-metalation (DoM). wikipedia.orgchem-station.com The methoxy group is a known directed metalation group (DMG), capable of coordinating with a strong base like an alkyllithium reagent and directing deprotonation to an adjacent ortho position. wikipedia.orgorganic-chemistry.orgharvard.edu In 3,6-Difluoro-2-methoxybenzoyl chloride, the C5 position is ortho to the methoxy group. Deprotonation at this site with a strong base would form an aryllithium intermediate, which can then be trapped by various electrophiles to introduce a new substituent specifically at the C5 position. wikipedia.org This strategy circumvents the regiochemical ambiguity of classical SEAr reactions. uwindsor.ca

Radical Reactions and Reductive Transformations Involving the Acyl Chloride Moiety

The acyl chloride moiety can undergo radical reactions. For instance, studies on benzoyl chloride have shown that electron attachment can lead to a transient radical anion, which then dissociates to form a benzoyl radical and a chloride ion. rsc.orgrsc.org This benzoyl radical can participate in further reactions, such as addition to monomers in polymerization processes or reacting with oxygen to form benzoylperoxy radicals. rsc.orgrsc.org

The acyl chloride group is readily reduced. Strong reducing agents like lithium aluminum hydride (LiAlH₄) will reduce the acyl chloride all the way to a primary alcohol. wikipedia.orgchemistrysteps.comyoutube.com To stop the reduction at the aldehyde stage, a milder, more sterically hindered reducing agent such as lithium tri-tert-butoxyaluminum hydride (LiAl(OtBu)₃H) is required. wikipedia.orgchemistrysteps.com Another classic method for this partial reduction is the Rosenmund reduction, which uses hydrogen gas with a poisoned palladium catalyst (e.g., Pd on BaSO₄). wikipedia.orgncert.nic.in

Table 3: Reduction Products of the Acyl Chloride Moiety

| Reagent | Product |

| LiAlH₄, then H₃O⁺ | Primary Alcohol |

| LiAl(OtBu)₃H, then H₃O⁺ | Aldehyde |

| H₂, Pd/BaSO₄ (Rosenmund Reduction) | Aldehyde |

Influence of Fluorine and Methoxy Substituents on Reaction Kinetics and Thermodynamics

The substituents on the aromatic ring significantly modulate the reactivity of the acyl chloride group. The two fluorine atoms are strongly electron-withdrawing through the inductive effect. rsc.orgacs.org This effect increases the partial positive charge on the carbonyl carbon, making it more electrophilic and thus more susceptible to nucleophilic attack. libretexts.org This generally leads to an increase in the rate of nucleophilic acyl substitution reactions compared to unsubstituted benzoyl chloride. libretexts.org

Electronic Effects on Electrophilicity and Steric Hindrance

The reactivity of benzoyl chlorides is fundamentally governed by the electrophilicity of the carbonyl carbon. This is modulated by the electronic effects of the substituents on the aromatic ring. In the case of 3,6-difluoro-2-methoxybenzoyl chloride, the substituents are two fluorine atoms, a methoxy group, and the chloro-carbonyl group itself.

Steric Hindrance : The placement of substituents at the 2 and 6 positions (ortho to the benzoyl chloride group) can introduce significant steric hindrance. This can impede the approach of a nucleophile to the carbonyl carbon, potentially slowing down the reaction rate. The methoxy group at the 2-position and the fluorine atom at the 6-position would create a sterically crowded environment around the reactive center. No specific studies have been published that quantify the steric hindrance for this molecule or compare its reactivity to less hindered isomers.

Table 1: Expected Electronic Effects of Substituents in 3,6-Difluoro-2-methoxybenzoyl chloride

| Substituent | Position | Inductive Effect | Resonance Effect |

|---|---|---|---|

| Fluoro | 3 | -I (Electron-withdrawing) | +R (Weakly electron-donating) |

| Fluoro | 6 | -I (Electron-withdrawing) | +R (Weakly electron-donating) |

This table is based on general principles of physical organic chemistry, as no specific experimental data for 3,6-difluoro-2-methoxybenzoyl chloride has been found.

Halogen Bonding and Intramolecular Interactions

Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid). In 3,6-difluoro-2-methoxybenzoyl chloride, the fluorine atoms could potentially participate in halogen bonding with other molecules. However, fluorine is the least likely of the halogens to form strong halogen bonds.

Advanced Mechanistic Investigations and Reaction Pathway Elucidation

Advanced mechanistic studies are crucial for a deep understanding of reaction pathways. For 3,6-difluoro-2-methoxybenzoyl chloride, such investigations would provide valuable insights into its behavior in chemical reactions.

Isotope Labeling Studies

Isotope labeling is a powerful technique used to trace the path of atoms through a chemical reaction. For example, by labeling the oxygen atom of the carbonyl group with ¹⁸O, one could follow its fate during a nucleophilic acyl substitution reaction. This could confirm whether the reaction proceeds through the expected tetrahedral intermediate. At present, no isotope labeling studies have been reported for 3,6-difluoro-2-methoxybenzoyl chloride.

Hammett and Taft Equation Analyses

The Hammett and Taft equations are linear free-energy relationships used to quantify the effect of substituents on the reaction rates and equilibria of aromatic and aliphatic compounds, respectively. A Hammett analysis for a series of reactions involving differently substituted benzoyl chlorides could provide a ρ (rho) value, which indicates the sensitivity of the reaction to electronic effects. Similarly, a Taft analysis could be used to separate polar, steric, and resonance effects.

A search of the scientific literature did not yield any studies that have performed a Hammett or Taft analysis on 3,6-difluoro-2-methoxybenzoyl chloride or a series of compounds that would allow for its inclusion in such an analysis.

Table 2: Hypothetical Data for Hammett Analysis

| Substituent (X) in X-C₆H₄COCl | σ (Sigma Constant) | log(kₓ/kₒ) |

|---|---|---|

| 3,6-di-F, 2-OCH₃ | Data not available | Data not available |

| H | 0 | 0 |

| 4-NO₂ | +0.78 | Data not available |

This table illustrates the type of data required for a Hammett analysis. No such data is currently available for 3,6-difluoro-2-methoxybenzoyl chloride.

Application As a Key Intermediate in the Synthesis of Complex Molecules

Synthesis of Advanced Fluorinated Benzoic Acid Derivatives and Esters

The acyl chloride functionality of 3,6-Difluoro-2-methoxybenzoyl chloride serves as a powerful tool for the introduction of the 3,6-difluoro-2-methoxybenzoyl moiety into various molecules. One of its most direct applications is in the synthesis of other benzoic acid derivatives and esters.

Reaction with a wide range of alcohols or phenols under basic conditions readily yields the corresponding esters. This esterification is often a crucial step in modifying the solubility, stability, and biological activity of a parent molecule. The presence of the fluorine atoms can significantly influence the pharmacokinetic properties of the resulting ester, a feature highly sought after in medicinal chemistry.

Furthermore, hydrolysis of the acyl chloride, though a simple transformation, provides access to 3,6-difluoro-2-methoxybenzoic acid. This carboxylic acid can then be used in a variety of subsequent reactions, such as the synthesis of salts or as a precursor for other functional group transformations. The ability to generate these advanced, fluorinated benzoic acid derivatives is a cornerstone of the utility of 3,6-Difluoro-2-methoxybenzoyl chloride.

Preparation of Highly Functionalized Benzamides and Peptidomimetics

The reaction of 3,6-Difluoro-2-methoxybenzoyl chloride with primary and secondary amines is a robust and efficient method for the formation of benzamides. This amidation reaction is fundamental in organic synthesis and is particularly important in the construction of biologically active molecules, as the amide bond is a key feature of peptides and proteins.

By employing this reaction, a diverse library of highly functionalized benzamides can be prepared by varying the amine component. This allows for the systematic exploration of structure-activity relationships in drug discovery programs. The 3,6-difluoro-2-methoxybenzoyl group can impart unique conformational constraints and electronic properties to the resulting amide, potentially enhancing its binding affinity to biological targets.

Moreover, this chemistry extends to the synthesis of peptidomimetics, which are compounds designed to mimic the structure and function of natural peptides but with improved stability and bioavailability. By incorporating the 3,6-difluoro-2-methoxybenzoyl scaffold, novel peptidomimetic structures with potentially enhanced therapeutic properties can be accessed.

Role in the Construction of Diverse Heterocyclic Systems

Heterocyclic compounds are of paramount importance in medicinal chemistry, with a large proportion of approved drugs containing at least one heterocyclic ring. The reactivity of 3,6-Difluoro-2-methoxybenzoyl chloride makes it a valuable precursor for the synthesis of various heterocyclic systems.

Synthesis of Nitrogen-Containing Heterocycles

The reaction of 3,6-Difluoro-2-methoxybenzoyl chloride with bifunctional nucleophiles containing nitrogen atoms can lead to the formation of a variety of nitrogen-containing heterocycles. For instance, reaction with compounds containing both an amine and another nucleophilic group (such as a hydroxyl or thiol) can initiate cyclization reactions to form heterocycles like benzoxazines or benzothiazines, depending on the reaction conditions and the nature of the bifunctional starting material.

Synthesis of Oxygen-Containing Heterocycles

Similarly, the synthesis of oxygen-containing heterocycles can be achieved. For example, intramolecular reactions of derivatives of 3,6-Difluoro-2-methoxybenzoic acid, where a nucleophilic oxygen atom is suitably positioned within the molecule, can lead to the formation of lactones or other oxygen-containing ring systems. The electronic properties of the fluorinated and methoxylated benzene (B151609) ring can influence the feasibility and outcome of these cyclization reactions.

Integration into Multi-Step Organic Syntheses for Complex Target Molecules

The true power of a versatile building block like 3,6-Difluoro-2-methoxybenzoyl chloride is demonstrated in its integration into multi-step synthetic sequences aimed at the construction of complex molecular targets. Its ability to introduce a highly functionalized aromatic ring early in a synthetic route provides a platform for subsequent chemical modifications.

In a typical multi-step synthesis, the initial reaction of 3,6-Difluoro-2-methoxybenzoyl chloride to form an ester or amide is often followed by transformations on other parts of the molecule. The robust nature of the benzoyl group ensures its stability throughout various reaction conditions. At a later stage, the ester or amide can be cleaved, or the aromatic ring itself can be further functionalized, showcasing the strategic importance of this intermediate.

Contributions to Chiral Synthesis and Stereoselective Transformations

While 3,6-Difluoro-2-methoxybenzoyl chloride is an achiral molecule, it can play a significant role in chiral synthesis. It can be used to derivatize chiral alcohols or amines, forming diastereomeric esters or amides. This can be useful for the separation of enantiomers or for determining the enantiomeric excess of a chiral substance.

Furthermore, the 3,6-difluoro-2-methoxybenzoyl group can act as a chiral auxiliary, directing the stereochemical outcome of a subsequent reaction on the molecule. After the desired stereoselective transformation has been achieved, the auxiliary can be cleaved, yielding the enantiomerically enriched target molecule. The specific steric and electronic properties of the 3,6-difluoro-2-methoxybenzoyl group can influence the degree of stereoselectivity observed in such reactions.

Advanced Spectroscopic and Spectrometric Characterization Methodologies in Research

High-Resolution Nuclear Magnetic Resonance Spectroscopy (NMR) for Detailed Structural Analysis

High-Resolution NMR spectroscopy stands as the cornerstone for determining the structure of 3,6-Difluoro-2-methoxybenzoyl chloride in solution. By probing the magnetic properties of atomic nuclei—specifically ¹H, ¹³C, and ¹⁹F—researchers can map out the molecular framework with exceptional detail.

Proton (¹H) and Carbon-13 (¹³C) NMR

Proton (¹H) NMR spectroscopy provides information on the chemical environment and connectivity of hydrogen atoms. In 3,6-Difluoro-2-methoxybenzoyl chloride, the spectrum is expected to show distinct signals for the aromatic protons and the methoxy (B1213986) group protons. The two aromatic protons are chemically non-equivalent and will appear as complex multiplets due to coupling with each other and with the adjacent fluorine atoms. The methoxy group protons will typically appear as a sharp singlet, shifted downfield due to the electron-withdrawing effect of the adjacent oxygen atom.

Carbon-13 (¹³C) NMR spectroscopy complements the proton data by providing a signal for each unique carbon atom in the molecule. The spectrum for 3,6-Difluoro-2-methoxybenzoyl chloride would display eight distinct resonances corresponding to the six carbons of the benzene (B151609) ring, the carbonyl carbon of the acyl chloride, and the methoxy carbon. The chemical shifts of the ring carbons are significantly influenced by the attached substituents (fluorine, methoxy, and benzoyl chloride groups). Furthermore, the carbons directly bonded to fluorine will exhibit splitting (C-F coupling), which provides definitive evidence for the location of the fluorine atoms on the aromatic ring.

Table 1: Predicted ¹H and ¹³C NMR Data for 3,6-Difluoro-2-methoxybenzoyl chloride Note: These are predicted values and may vary from experimental results.

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| C1 | - | ~125.0 (d, JCF ≈ 15 Hz) |

| C2 | - | ~150.0 (d, JCF ≈ 10 Hz) |

| C3 | - | ~155.0 (d, JCF ≈ 250 Hz) |

| C4 | ~7.30 (ddd) | ~115.0 (dd) |

| C5 | ~7.00 (ddd) | ~110.0 (dd) |

| C6 | - | ~160.0 (d, JCF ≈ 250 Hz) |

| C=O | - | ~165.0 |

d = doublet, ddd = doublet of doublet of doublets, s = singlet, JCF = Carbon-Fluorine coupling constant

Fluorine-19 (¹⁹F) NMR for Fluorine Environment Elucidation

Given the presence of two fluorine atoms, Fluorine-19 (¹⁹F) NMR spectroscopy is an indispensable tool for characterizing 3,6-Difluoro-2-methoxybenzoyl chloride. With ¹⁹F being a 100% naturally abundant nucleus with a spin of ½, this technique is highly sensitive. The two fluorine atoms at positions 3 and 6 are in different chemical environments, and thus, they are expected to produce two distinct signals in the ¹⁹F NMR spectrum. The precise chemical shifts provide insight into the electronic environment of each fluorine atom. Additionally, coupling between the two fluorine nuclei (F-F coupling) and coupling to nearby protons (H-F coupling) would result in complex splitting patterns, further confirming their relative positions on the aromatic ring.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling correlations. For 3,6-Difluoro-2-methoxybenzoyl chloride, a COSY spectrum would show a cross-peak between the two aromatic protons, confirming their spatial proximity (typically within three bonds).

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the signals of directly attached carbon atoms. The HSQC spectrum would definitively link the aromatic proton signals to their corresponding aromatic carbon signals and the methoxy proton signal to the methoxy carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is crucial as it shows correlations between protons and carbons over two or three bonds. This allows for the piecing together of the molecular skeleton. For instance, correlations would be expected from the methoxy protons to the C2 carbon of the ring. Similarly, the aromatic protons would show correlations to neighboring carbons, including the carbonyl carbon, providing unambiguous evidence for the arrangement of the substituents around the aromatic ring.

Vibrational Spectroscopy for Functional Group Analysis: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of 3,6-Difluoro-2-methoxybenzoyl chloride is expected to be dominated by a very strong absorption band characteristic of the carbonyl (C=O) stretching of the acyl chloride group, typically found in the region of 1750-1815 cm⁻¹. Other significant absorptions would include C-F stretching vibrations (around 1100-1300 cm⁻¹), aromatic C=C stretching bands (1450-1600 cm⁻¹), and C-O stretching of the methoxy group (around 1020-1250 cm⁻¹).

Raman Spectroscopy: Raman spectroscopy provides complementary information. While the C=O stretch is also visible in Raman, aromatic ring vibrations often produce strong and sharp signals, which can be very characteristic of the substitution pattern.

Table 2: Characteristic Vibrational Frequencies for 3,6-Difluoro-2-methoxybenzoyl chloride

| Functional Group | Expected Wavenumber (cm⁻¹) | Spectroscopy Method |

|---|---|---|

| C=O Stretch (Acyl Chloride) | 1750 - 1815 | IR (Strong) |

| Aromatic C=C Stretch | 1450 - 1600 | IR, Raman |

| C-F Stretch | 1100 - 1300 | IR |

| C-O Stretch (Methoxy) | 1020 - 1250 | IR |

Mass Spectrometry Techniques for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions, thereby providing information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry is employed to determine the exact mass of the parent molecule with very high precision. For 3,6-Difluoro-2-methoxybenzoyl chloride (C₈H₅ClF₂O₂), the experimentally determined monoisotopic mass would be compared to the calculated theoretical mass. A close match (typically within 5 ppm) provides strong evidence for the molecular formula and confirms the elemental composition. Analysis of the isotopic pattern, particularly the ratio of the M+ and M+2 peaks due to the presence of chlorine (³⁵Cl and ³⁷Cl isotopes), would further corroborate the presence of a single chlorine atom in the molecule. The fragmentation pattern observed in the mass spectrum can also offer structural information, often showing the loss of the chlorine atom or the carbonyl group as characteristic fragments.

Table 3: Compound Names Mentioned

| Compound Name |

|---|

Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation

Tandem mass spectrometry (MS/MS) is a powerful technique for elucidating the structure of molecules by fragmenting a selected precursor ion and analyzing the resulting product ions. Although specific MS/MS studies on 3,6-Difluoro-2-methoxybenzoyl chloride are not readily found, a theoretical fragmentation pattern can be proposed based on the known fragmentation of benzoyl chlorides and related aromatic compounds. nist.govchemguide.co.uklibretexts.org

Upon electron ionization, the molecule would first form a molecular ion ([M]•+). The most probable initial fragmentation would be the loss of the chlorine radical due to the relative weakness of the C-Cl bond, forming the 3,6-difluoro-2-methoxybenzoyl cation (an acylium ion). This acylium ion is resonance-stabilized and would likely be a prominent peak in the mass spectrum. chemguide.co.uklibretexts.org Subsequent fragmentation of the acylium ion would likely involve the loss of a neutral carbon monoxide (CO) molecule, a characteristic fragmentation of acylium ions. chemguide.co.uk Further fragmentation could involve the loss of a methyl radical from the methoxy group or cleavages of the aromatic ring.

Table 1: Predicted Tandem Mass Spectrometry Fragmentation of 3,6-Difluoro-2-methoxybenzoyl chloride

| Precursor Ion (m/z) | Proposed Fragment | Neutral Loss | Predicted Product Ion (m/z) |

| 206/208 | [C₈H₅ClF₂O₂]•+ | •Cl | 171 |

| 171 | [C₈H₅F₂O₂]+ | CO | 143 |

| 143 | [C₇H₅F₂O]+ | •CH₃ | 128 |

This table is based on theoretical predictions and general fragmentation patterns of similar compounds.

The presence of the fluorine and methoxy substituents on the aromatic ring would influence the stability of the fragment ions and could potentially lead to alternative fragmentation pathways. High-resolution mass spectrometry would be invaluable in confirming the elemental composition of these fragments. escholarship.org

X-ray Crystallography Studies of Single Crystals of Derived Compounds

X-ray crystallography provides definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions. There are currently no published X-ray crystal structures of compounds directly derived from 3,6-Difluoro-2-methoxybenzoyl chloride.

However, studies on other substituted benzamides demonstrate the utility of this technique. mdpi.comacs.orgnih.govresearchgate.netresearchgate.net For instance, if 3,6-Difluoro-2-methoxybenzoyl chloride were reacted with an amine to form the corresponding benzamide, single crystal X-ray diffraction could be employed to:

Determine the conformation of the molecule, including the dihedral angle between the aromatic ring and the amide group.

Analyze the effects of the fluorine and methoxy substituents on the molecular geometry.

Investigate intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the crystal packing.

Such studies are crucial for understanding structure-property relationships in materials science and medicinal chemistry.

Computational Spectroscopy and Spectral Prediction for Comparative Analysis

In the absence of extensive experimental data, computational spectroscopy serves as a powerful predictive tool. numberanalytics.comresearchgate.netrsc.org Using quantum chemical methods like Density Functional Theory (DFT), it is possible to predict various spectroscopic properties of 3,6-Difluoro-2-methoxybenzoyl chloride with a reasonable degree of accuracy. researchgate.net

Predicted spectra can be used for:

NMR Spectroscopy: Calculation of ¹H and ¹³C chemical shifts and coupling constants can aid in the interpretation of experimental NMR spectra, helping to assign specific signals to the corresponding nuclei.

Infrared (IR) Spectroscopy: The vibrational frequencies and intensities can be calculated to predict the IR spectrum. This is particularly useful for identifying characteristic functional group vibrations, such as the carbonyl (C=O) stretch of the acyl chloride.

Table 2: Predicted Characteristic Infrared (IR) Absorption Frequencies for 3,6-Difluoro-2-methoxybenzoyl chloride

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| C=O (Acyl Chloride) | Stretching | 1770 - 1810 |

| C-F (Aromatic) | Stretching | 1100 - 1300 |

| C-O (Aryl Ether) | Asymmetric Stretching | 1230 - 1270 |

| C-Cl | Stretching | 650 - 850 |

This table provides estimated ranges based on typical values for the indicated functional groups.

By comparing these computationally predicted spectra with experimentally obtained data, researchers can gain greater confidence in the structural assignment of the molecule.

Advanced Chromatographic Methods for Purity Assessment and Reaction Monitoring in Research

Advanced chromatographic techniques are indispensable for assessing the purity of 3,6-Difluoro-2-methoxybenzoyl chloride and for monitoring the progress of reactions in which it is a reactant. Commercial suppliers often report purities of ≥95%, which are typically determined by chromatographic methods.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with a C18 column is a suitable method for the analysis of this compound. chromatographyonline.comresearchgate.netjocpr.com A mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) would likely provide good separation from impurities. A UV detector would be effective for detection due to the aromatic nature of the molecule. jocpr.com

Gas Chromatography (GC): GC coupled with a flame ionization detector (FID) or a mass spectrometer (GC-MS) is another powerful technique for purity assessment. oup.com Given the volatility of the compound, GC can provide high-resolution separation of the target compound from starting materials, byproducts, and residual solvents.

In a research setting, these techniques can be used to monitor the consumption of 3,6-Difluoro-2-methoxybenzoyl chloride and the formation of products in real-time, allowing for the optimization of reaction conditions.

Theoretical and Computational Chemistry Studies of 3,6 Difluoro 2 Methoxybenzoyl Chloride

Electronic Structure and Bonding Analysis using Quantum Chemical Methods

A thorough investigation into the electronic nature of 3,6-Difluoro-2-methoxybenzoyl chloride would be foundational to understanding its reactivity and properties. Quantum chemical methods are essential tools for this purpose.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a primary method in computational chemistry for predicting the electronic structure of molecules. For 3,6-Difluoro-2-methoxybenzoyl chloride, DFT calculations would be employed to determine its optimized molecular geometry, bond lengths, bond angles, and dihedral angles. Different functionals (e.g., B3LYP, M06-2X) and basis sets (e.g., 6-311++G(d,p)) would be tested to ensure the accuracy of the computed properties.

The results of these calculations would typically be presented in a data table, providing a quantitative description of the molecule's three-dimensional structure.

Table 1: Hypothetical Optimized Geometrical Parameters for 3,6-Difluoro-2-methoxybenzoyl chloride from DFT Calculations

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length | C=O | Value in Å |

| Bond Length | C-Cl | Value in Å |

| Bond Length | C-O (methoxy) | Value in Å |

| Bond Length | C-F (at C3) | Value in Å |

| Bond Length | C-F (at C6) | Value in Å |

| Bond Angle | O=C-Cl | Value in degrees |

Note: The values in this table are placeholders and would be populated with data from actual DFT calculations.

Molecular Orbital Analysis (e.g., HOMO-LUMO Gap)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's chemical reactivity and electronic transitions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. A smaller gap generally suggests a more reactive species.

For 3,6-Difluoro-2-methoxybenzoyl chloride, the energies of the HOMO and LUMO would be calculated, and their spatial distributions would be visualized to identify regions of the molecule that are electron-rich (HOMO) and electron-poor (LUMO). This information provides insights into potential sites for nucleophilic and electrophilic attack.

Table 2: Hypothetical Frontier Molecular Orbital Energies for 3,6-Difluoro-2-methoxybenzoyl chloride

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | Calculated Value |

| LUMO | Calculated Value |

Note: The values in this table are placeholders and would be populated with data from actual quantum chemical calculations.

Prediction of Reactivity and Selectivity via Computational Modeling

Computational modeling can be a powerful predictive tool for understanding the course of chemical reactions. For an acyl chloride like 3,6-Difluoro-2-methoxybenzoyl chloride, this is particularly relevant for predicting its behavior in acylation reactions.

Transition State Calculations

To understand the kinetics of a reaction involving 3,6-Difluoro-2-methoxybenzoyl chloride, for instance, its reaction with a simple nucleophile, transition state theory would be applied. Computational methods would be used to locate the transition state structure on the potential energy surface. The energy of this transition state, relative to the reactants, provides the activation energy barrier for the reaction. Comparing the activation energies for different possible reaction pathways would allow for the prediction of the most favorable reaction mechanism.

Reaction Coordinate Analysis

Following the identification of a transition state, a reaction coordinate analysis, often an Intrinsic Reaction Coordinate (IRC) calculation, would be performed. This analysis maps the energetic pathway from the reactants, through the transition state, to the products. The resulting energy profile provides a detailed picture of the energy changes that occur throughout the course of the reaction, including the presence of any intermediates.

Conformational Analysis and Energetic Profiles

The presence of the methoxy (B1213986) group and the acyl chloride group, both of which can rotate relative to the benzene (B151609) ring, suggests that 3,6-Difluoro-2-methoxybenzoyl chloride may exist in multiple conformations. A conformational analysis would be performed to identify the stable conformers and to determine their relative energies.

This would involve systematically rotating the key dihedral angles and calculating the potential energy at each point. The results would be plotted to create a potential energy surface, from which the global minimum energy conformer and other low-energy conformers could be identified. The relative populations of these conformers at a given temperature could then be estimated using the Boltzmann distribution.

Table 3: Hypothetical Relative Energies of Stable Conformers of 3,6-Difluoro-2-methoxybenzoyl chloride

| Conformer | Dihedral Angle (C-C-O-C) | Dihedral Angle (C-C-C=O) | Relative Energy (kcal/mol) |

|---|---|---|---|

| 1 (Global Minimum) | Value in degrees | Value in degrees | 0.00 |

| 2 | Value in degrees | Value in degrees | Calculated Value |

Note: The values in this table are placeholders and would be populated with data from actual conformational analysis calculations.

Molecular Dynamics Simulations for Solvent Effects and Reaction Pathways

Molecular dynamics (MD) simulations are a powerful computational method used to study the dynamic behavior of molecules over time. For a compound like 3,6-Difluoro-2-methoxybenzoyl chloride, MD simulations would provide critical insights into its behavior in different solvent environments and elucidate the intricate details of its reaction pathways.

By simulating the compound in various solvents, researchers can analyze the solute-solvent interactions, such as hydrogen bonding and van der Waals forces. This analysis helps in understanding how different solvents can influence the conformational stability of the molecule and its reactivity. For instance, the orientation of the methoxy and benzoyl chloride groups might change in response to the polarity of the solvent, which in turn could affect the accessibility of the reactive acyl chloride site.

Furthermore, MD simulations can be employed to map out the energy landscapes of potential reaction pathways. By simulating the reaction of 3,6-Difluoro-2-methoxybenzoyl chloride with a nucleophile, for example, one could observe the step-by-step mechanism of the reaction. This would involve tracking the atomic positions and velocities to identify transition states and intermediate structures. The insights gained from such simulations are invaluable for optimizing reaction conditions and designing more efficient synthetic routes.

Table 1: Hypothetical Solvation Free Energies of 3,6-Difluoro-2-methoxybenzoyl chloride in Various Solvents

| Solvent | Dielectric Constant | Solvation Free Energy (kcal/mol) |

| Water | 78.4 | -8.5 |

| Methanol (B129727) | 32.7 | -6.2 |

| Acetonitrile (B52724) | 37.5 | -5.8 |

| Dichloromethane | 8.9 | -3.1 |

| Hexane | 1.9 | -1.5 |

Quantitative Structure-Reactivity Relationship (QSRR) Studies

Quantitative Structure-Reactivity Relationship (QSRR) studies aim to establish a mathematical correlation between the chemical structure of a molecule and its reactivity. researchgate.net For 3,6-Difluoro-2-methoxybenzoyl chloride, a QSRR model could predict its reactivity in various chemical transformations based on a set of calculated molecular descriptors.

The first step in a QSRR study involves calculating a wide range of molecular descriptors for 3,6-Difluoro-2-methoxybenzoyl chloride and a series of structurally related compounds. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), or topological (e.g., connectivity indices). Quantum chemical calculations are often employed to obtain these descriptors with high accuracy. researchgate.net

Once the descriptors are calculated, a statistical method, such as multiple linear regression or machine learning algorithms, is used to build a model that relates a specific set of descriptors to the observed reactivity (e.g., reaction rate constant). nih.govnih.gov A robust QSRR model can then be used to predict the reactivity of new, untested compounds, thereby accelerating the discovery of molecules with desired chemical properties and reducing the need for extensive experimental work. researchgate.net

Table 2: Hypothetical Molecular Descriptors for QSRR Analysis of 3,6-Difluoro-2-methoxybenzoyl chloride

| Descriptor | Value |

| Dipole Moment (Debye) | 3.45 |

| HOMO Energy (eV) | -9.87 |

| LUMO Energy (eV) | -1.23 |

| Molecular Surface Area (Ų) | 215.6 |

| Partial Charge on Carbonyl Carbon | +0.65 |

Computational Prediction of Spectroscopic Parameters

Computational chemistry offers a suite of tools for the accurate prediction of various spectroscopic parameters, which are essential for the characterization of molecules like 3,6-Difluoro-2-methoxybenzoyl chloride. Techniques such as Density Functional Theory (DFT) and ab initio methods can be used to calculate spectroscopic data, which can then be compared with experimental spectra for validation.

For instance, the vibrational frequencies corresponding to the infrared (IR) spectrum can be computed to help assign the characteristic peaks observed experimentally. The calculated frequencies for the C=O stretching of the acyl chloride, the C-F stretching, and the C-O stretching of the methoxy group would be of particular interest for this molecule.

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H, ¹³C, ¹⁹F) can be predicted. These calculations provide valuable information on the electronic environment of each nucleus, aiding in the assignment of the complex NMR spectra that would be expected for a substituted benzene ring. The predicted chemical shifts can be benchmarked against experimental data to confirm the molecular structure.

Finally, electronic transitions, which are observed in Ultraviolet-Visible (UV-Vis) spectroscopy, can be calculated using time-dependent DFT (TD-DFT). These calculations would provide the excitation energies and oscillator strengths for the principal electronic transitions, helping to interpret the UV-Vis absorption spectrum of 3,6-Difluoro-2-methoxybenzoyl chloride.

Table 3: Hypothetical Predicted Spectroscopic Data for 3,6-Difluoro-2-methoxybenzoyl chloride

| Spectroscopic Technique | Parameter | Predicted Value |

| Infrared (IR) | C=O Stretch (cm⁻¹) | 1785 |

| ¹³C NMR | Carbonyl Carbon (ppm) | 168.2 |

| ¹⁹F NMR | C3-F (ppm) | -115.4 |

| ¹⁹F NMR | C6-F (ppm) | -120.1 |

| UV-Vis | λmax (nm) | 285 |

Future Research Directions and Emerging Trends in Fluorinated Acyl Chloride Chemistry

Development of More Sustainable and Green Chemistry Approaches for Synthesis

The conventional synthesis of acyl chlorides, including 3,6-Difluoro-2-methoxybenzoyl chloride, typically relies on the reaction of the corresponding carboxylic acid with chlorinating agents like thionyl chloride (SOCl₂) or oxalyl chloride. libretexts.org While effective, these reagents are hazardous and generate corrosive byproducts such as HCl and SO₂ gas. wikipedia.org A primary thrust of future research is the development of greener alternatives that minimize waste and avoid toxic reagents. researchgate.net

A significant trend in green chemistry is the reduction or elimination of volatile organic solvents, which contribute to environmental pollution and pose safety risks. Research into solvent-free reaction conditions for the synthesis of acyl chlorides is a promising future direction. This could involve mechanochemistry (ball-milling) or solid-phase synthesis where the carboxylic acid precursor is adsorbed onto a solid support and treated with a gaseous or solid chlorinating agent. Another approach is the use of high-boiling, recyclable ionic liquids as reaction media. For a compound like 3,6-Difluoro-2-methoxybenzoyl chloride, developing a solvent-free or solid-phase synthesis would not only reduce the environmental footprint but could also simplify product isolation, as the volatile byproducts could be more easily removed.

Biocatalysis offers an environmentally friendly alternative to traditional chemical synthesis. While the high reactivity of acyl chlorides makes their direct enzymatic synthesis challenging, future research may focus on two key areas. First, the development of robust enzymes, such as lipases or proteases, that can function in non-aqueous media or within microemulsions to catalyze the formation of the acyl chloride or related activated species. Second, and more likely, is the development of biocatalytic pathways that bypass the need for the acyl chloride intermediate entirely. For instance, enzymes could be engineered to directly catalyze the amidation or esterification of 3,6-difluoro-2-methoxybenzoic acid, achieving the desired transformation without resorting to the hazardous acyl chloride. The industrial synthesis of N-acyl-amino acids is already moving towards enzymatic processes as a greener alternative to methods using acyl chlorides. researchgate.net

Exploration of Flow Chemistry and Continuous Processing Methodologies

Flow chemistry, or continuous processing, is rapidly emerging as a superior alternative to traditional batch processing, especially for hazardous reactions. asymchem.comresearchgate.net The synthesis and subsequent reactions of 3,6-Difluoro-2-methoxybenzoyl chloride are prime candidates for this technology. Reactions involving thionyl chloride are exothermic and produce corrosive gas, while many subsequent reactions like Friedel-Crafts acylations are also highly energetic.

Continuous flow reactors offer enhanced control over reaction parameters such as temperature, pressure, and mixing, which improves selectivity and safety. researchgate.net The small internal volume of microreactors minimizes the amount of hazardous material present at any one time, drastically reducing the risks associated with thermal runaways or accidental release. asymchem.comsciencedaily.com This "on-demand" generation of reactive intermediates is a key safety advantage. researchgate.net For the industrial production of derivatives of 3,6-Difluoro-2-methoxybenzoyl chloride, transitioning to a continuous flow process could lead to significant improvements in safety, yield, and process efficiency. eurekalert.orgpharmtech.compharmoutsourcing.com

| Parameter | Batch Processing | Continuous Flow Processing |

|---|---|---|

| Safety | Higher risk due to large volumes of hazardous reagents and potential for thermal runaway. | Inherently safer due to small reactor volumes, superior heat transfer, and on-demand generation of intermediates. asymchem.comsciencedaily.com |

| Heat & Mass Transfer | Often inefficient, leading to localized hot spots and potential side reactions. | Excellent heat and mass transfer due to high surface-area-to-volume ratio, enabling precise temperature control. researchgate.net |

| Scalability | Scaling up can be complex and may change reaction outcomes ("scale-up effect"). | More straightforward scalability by running the process for longer times ("scaling-out") or using parallel reactors. beilstein-journals.org |

| Process Control | Difficult to precisely control reaction parameters throughout the large volume. | Precise control over residence time, temperature, and stoichiometry, leading to higher reproducibility and purity. researchgate.net |

| Reagent Handling | Requires storage and handling of large quantities of hazardous materials. | Minimizes the inventory of toxic or explosive reagents at any given moment. researchgate.net |

Design and Synthesis of Novel Catalysts for Reactions Involving 3,6-Difluoro-2-methoxybenzoyl chloride

One of the most important reactions of acyl chlorides is the Friedel-Crafts acylation, which traditionally requires stoichiometric amounts of a Lewis acid catalyst like aluminum chloride (AlCl₃). organic-chemistry.org This generates large quantities of corrosive and hazardous waste. Future research is heavily focused on developing catalytic systems that are more efficient and environmentally friendly. numberanalytics.com

For reactions involving 3,6-Difluoro-2-methoxybenzoyl chloride, this includes the exploration of:

Heterogeneous Catalysts: Solid acid catalysts such as zeolites and mesoporous silicas offer significant advantages, including ease of separation from the reaction mixture, potential for regeneration and recyclability, and reduced waste generation. numberanalytics.comfrontiersin.orgnih.gov

Catalytic Lewis Acids: Metal triflates, such as scandium(III) triflate or indium(III) triflate, have shown high activity in catalytic amounts for Friedel-Crafts reactions, are often more tolerant to moisture, and are more versatile than traditional catalysts. numberanalytics.comresearchgate.net

Brønsted Acid Catalysts: Superacids like trifluoromethanesulfonic acid (triflic acid) can catalyze acylations, sometimes even allowing for the direct use of carboxylic acids, bypassing the acyl chloride step. researchgate.netlookchem.com

The development of catalysts that can precisely control the regioselectivity of the acylation reaction, especially with complex substrates, will be a critical area of investigation.

Uncovering New Reactivity Modes and Synthetic Transformations

While the classical reactivity of 3,6-Difluoro-2-methoxybenzoyl chloride as an acylating agent is well-understood, future research will aim to uncover novel transformations. wikipedia.org The unique electronic properties conferred by the two fluorine atoms and the ortho-methoxy group could be leveraged in new synthetic strategies.

Emerging areas of exploration include:

Photoredox Catalysis: Visible-light photoredox catalysis could enable the generation of an acyl radical from the acyl chloride. This highly reactive intermediate could then participate in reactions that are inaccessible through traditional thermal methods, such as radical additions to alkenes or novel cross-coupling reactions. organic-chemistry.org

Transition-Metal-Catalyzed Cross-Coupling: There is potential for decarbonylative coupling reactions where a transition metal catalyst inserts into the C-Cl bond, followed by extrusion of carbon monoxide and subsequent coupling of the aryl group. This would transform 3,6-Difluoro-2-methoxybenzoyl chloride from an acylating agent into a source of the 3,6-difluoro-2-methoxyphenyl moiety for biaryl synthesis or other C-C bond formations.

Nucleophilic Aromatic Substitution (SNAr): The fluorine atoms on the aromatic ring are potential sites for nucleophilic substitution. Research could explore how the electron-withdrawing acyl chloride group activates the ring towards SNAr and how the ortho-methoxy group directs incoming nucleophiles. This could open pathways to complex, highly substituted aromatic compounds that are difficult to synthesize by other means. researchgate.net

Integration into Materials Science and Polymer Chemistry Research

Substituted benzoyl chlorides are valuable monomers for the synthesis of high-performance polymers like polyesters and polyamides. wikipedia.org The incorporation of fluorine into polymer backbones is known to impart desirable properties such as enhanced thermal stability, chemical resistance, and specific optical and hydrophobic characteristics. acs.org

A significant future trend will be the use of 3,6-Difluoro-2-methoxybenzoyl chloride as a specialized monomer. Its rigid structure and the presence of multiple functional groups suggest its potential in creating advanced materials. Research in this area would focus on synthesizing novel polymers and characterizing their properties.

| Polymer Type | Co-monomer Example | Projected Properties and Research Focus |

|---|---|---|

| Polyester | Bisphenol A | High thermal stability (high glass transition temperature), chemical inertness, low refractive index, potential for use in optical applications. |

| Polyamide (Aramid-type) | p-Phenylenediamine | Exceptional thermal and mechanical strength (similar to Kevlar), high resistance to solvents and chemicals, low flammability. wikipedia.org |

| Polybenzoxazole (PBO) Precursor | Bis(o-aminophenol) | As a precursor to rigid-rod polymers with outstanding tensile strength and thermal stability for aerospace and defense applications. |

| Functional Polymers | Monomers with pendant functional groups | Creation of materials with tailored surface properties (hydrophobicity/oleophobicity), membranes for separations, or functional coatings. smolecule.com |

The integration of the difluoro-methoxy-phenylene unit into polymer chains could lead to materials with a unique combination of properties, opening doors for their use in demanding applications ranging from electronics and aerospace to advanced coatings and separation membranes.

Q & A

Q. What are the recommended methods for synthesizing 3,6-Difluoro-2-methoxybenzoyl chloride?

Methodological Answer: The synthesis typically involves chlorination of the corresponding carboxylic acid precursor (3,6-difluoro-2-methoxybenzoic acid) using reagents like thionyl chloride (SOCl₂) or oxalyl chloride (ClCO)₂O. For example:

- Step 1: Dissolve the benzoic acid derivative in anhydrous dichloromethane (DCM) under nitrogen.

- Step 2: Add SOCl₂ dropwise at 0°C, followed by reflux for 4–6 hours.

- Step 3: Remove excess SOCl₂ via rotary evaporation under reduced pressure.

Critical Consideration: Ensure anhydrous conditions to avoid hydrolysis of the acyl chloride product. Similar protocols are validated for structurally analogous compounds like 3,5-difluorobenzoyl chloride and 2-methylbenzoyl chloride .

Q. How should researchers purify 3,6-Difluoro-2-methoxybenzoyl chloride to achieve high purity?

Methodological Answer: Purification is best achieved via fractional distillation under reduced pressure due to the compound’s sensitivity to moisture. For example:

- Distillation Setup: Use a short-path distillation apparatus with a vacuum pump (<5 mmHg).

- Temperature Range: Monitor the boiling point (bp) based on analogs (e.g., 2-methylbenzoyl chloride bp: 213°C ; adjust for fluorine substituent effects).

- Purity Validation: Confirm via NMR (¹H/¹⁹F) and HPLC (>98% purity).

Q. What spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:

- Mass Spectrometry (MS): Compare experimental molecular ion peaks with theoretical values (e.g., 3,5-difluorobenzoyl chloride: MW 176.548 ).

- Infrared (IR) Spectroscopy: Identify characteristic C=O stretching (~1770 cm⁻¹) and C-F vibrations (~1100–1250 cm⁻¹).

- ¹⁹F NMR: Resolve fluorine substituent environments (δ -110 to -125 ppm for aromatic F).

Advanced Research Questions

Q. How does the reactivity of 3,6-Difluoro-2-methoxybenzoyl chloride compare to other difluorinated benzoyl chlorides in nucleophilic acyl substitution?

Methodological Answer: The reactivity depends on substituent positioning. For example:

- Electron-Withdrawing Effects: Fluorine at the 3- and 6-positions enhances electrophilicity compared to mono-fluorinated analogs.

- Steric Considerations: The 2-methoxy group may hinder nucleophilic attack at the carbonyl carbon.

Data Contradiction Analysis: Studies on 2,4-difluorobenzoyl chloride (CAS 35730-09-7 ) show faster reaction rates with amines than 3,5-difluoro derivatives due to reduced steric hindrance. Researchers must optimize stoichiometry and solvent polarity (e.g., DMF vs. THF) to account for such variations.

Q. How can this compound be used in synthesizing heterocyclic scaffolds for agrochemical or pharmaceutical applications?

Methodological Answer: It serves as an acylating agent in triazine-based syntheses. For example:

- Step 1: React with aminotriazine derivatives (e.g., 4-methoxyphenol-coupled triazines ).

- Step 2: Catalyze coupling via Schlenk techniques under inert atmosphere.

Case Study: Analogous reactions with 3-methoxybenzoyl chloride yield herbicides like metsulfuron-methyl (triazine sulfonylurea derivatives) .

Q. What are the stability challenges of 3,6-Difluoro-2-methoxybenzoyl chloride under varying storage conditions?

Methodological Answer:

- Hydrolysis Sensitivity: Store under nitrogen at -20°C in sealed, moisture-free vials. Hydrolysis produces 3,6-difluoro-2-methoxybenzoic acid, detectable via IR (broad -OH stretch at ~3000 cm⁻¹).

- Thermal Stability: Decomposition occurs above 150°C (analogous to 2-ethylhexanoyl chloride, which degrades at similar temperatures ).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.